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Compound of Interest

Compound Name: 2'-Deschloro-2'-hydroxy Dasatinib

Cat. No.: B601072

Dasatinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of
chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic
leukemia (ALL)[1]. Its clinical efficacy and safety profile are intrinsically linked to its
biotransformation within the body. The metabolic pathways of Dasatinib, primarily mediated by
cytochrome P450 enzymes like CYP3AA4, result in the formation of several metabolites[2][3][4].

The compound 2'-Deschloro-2'-hydroxy Dasatinib (IUPAC Name: N-[2-Hydroxy-6-
methylphenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinylJamino]-5-
thiazolecarboxamide) represents a potential human metabolite formed through hydroxylation
and dechlorination of the parent drug. Unambiguous structural characterization of such
metabolites is a cornerstone of drug development for several reasons:

e Pharmacokinetic (PK) & Pharmacodynamic (PD) Profiling: Understanding the structure
allows for the development of quantitative assays to study the metabolite's absorption,
distribution, metabolism, and excretion (ADME) profile.

 Activity and Toxicity Assessment: Metabolites may retain, lose, or gain pharmacological
activity compared to the parent drug. Some may even be responsible for adverse effects.

o Regulatory Compliance: Regulatory agencies require thorough characterization of all
significant metabolites to ensure a complete understanding of the drug's fate in vivo.

This guide outlines the integrated spectroscopic approach required for the definitive
identification of 2'-Deschloro-2'-hydroxy Dasatinib, leveraging mass spectrometry, nuclear
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magnetic resonance, and infrared and UV-Vis spectroscopy.

Molecular Structure and Key Features

The first step in any characterization is a thorough analysis of the molecule's chemical
structure. This informs the selection of analytical techniques and aids in the interpretation of the
resulting data.

e Chemical Formula: C22H27N703S[5][6]
e Molecular Weight: 469.56 g/mol [5][6]
e CAS Number: 1159977-25-9[5][6][7]

The structure features several key functional groups that yield distinct spectroscopic
signatures: a thiazole ring, a pyrimidine ring, a substituted phenyl ring with a phenolic hydroxyl
group, an amide linkage, and a hydroxyethylpiperazine side chain.

Caption: Chemical Structure of 2'-Deschloro-2'-hydroxy Dasatinib.

Mass Spectrometry (MS) for Molecular Weight and
Fragmentation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental
composition, while tandem MS (MS/MS) is used to verify the structure through controlled
fragmentation.

Experimental Protocol: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold
standard for quantifying Dasatinib and its metabolites in biological matrices[8][9].

Step-by-Step Methodology:

o Sample Preparation: For plasma samples, a protein precipitation step (e.g., with acetonitrile)
or solid-phase extraction (SPE) is typically employed to remove interferences[8][9][10]. The
dried extract is reconstituted in the mobile phase.
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o Chromatographic Separation:

o Column: A reverse-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, <2 pum particle
size) provides excellent separation[2][8].

o Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and
acetonitrile with 0.1% formic acid (Solvent B) is common[11].

o Flow Rate: Typically 0.3-0.5 mL/min.

e Mass Spectrometric Detection:

o lonization: Electrospray lonization in Positive Mode (ESI+) is highly effective for this class
of compounds.

o Analysis: Full scan mode is used to identify the protonated molecular ion [M+H]*. A
subsequent product ion scan (MS/MS) is performed on the isolated precursor ion to
generate a fragmentation pattern.

Sample Preparation LC-MS/MS Analysis

Click to download full resolution via product page

Caption: General workflow for the LC-MS/MS analysis of drug metabolites.

Expected Data and Interpretation

Based on its chemical formula, the following high-resolution mass data is expected.
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Parameter Expected Value Rationale
Molecular Formula C22H27N703S From structure
Monoisotopic Mass 469.1896 Calculated exact mass

Monoisotopic mass + mass of
[M+H]* (Precursor lon) m/z 470.1974
proton

The MS/MS fragmentation pattern is predicted to be highly informative. Cleavage of the bond
between the pyrimidine ring and the piperazine nitrogen is a common and diagnostic
fragmentation pathway for Dasatinib and its analogues. This would result in a characteristic
neutral loss and major product ions that can be used to confirm the identity of the core
structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structure

While MS provides the molecular formula and connectivity clues, NMR spectroscopy (*H, 13C,
and 2D-NMR) is essential for the unambiguous assignment of the complete chemical structure,
including the precise location of the hydroxyl group.

Experimental Protocol

o Sample Preparation: Dissolve 5-10 mg of the purified metabolite reference standard in ~0.6
mL of a deuterated solvent, typically DMSO-ds, which is effective at solubilizing Dasatinib-
like molecules and allows for the observation of exchangeable protons (e.g., -OH, -NH).

o Data Acquisition: Acquire spectra on a high-field NMR spectrometer (=400 MHz for *H) to
ensure adequate signal dispersion. Standard experiments include *H, 13C, COSY, HSQC,
and HMBC.

Expected Data and Interpretation

The following tables outline the hypothetical yet chemically plausible *H and *3C NMR chemical
shifts for 2'-Deschloro-2'-hydroxy Dasatinib in DMSO-de. These predictions are based on the
known structure and general principles of NMR spectroscopy.
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Table 1: Predicted *H NMR Data
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Chemical Shift Lo . . .
Multiplicity Integration Assignment Rationale
(3, ppm)
Phenyl-NH- Amide proton,
~9.90 S 1H .
c=0 deshielded.
oo Amide-like
Pyrimidine-NH-
~9.60 S 1H ) proton,
Thiazole
deshielded.
Aromatic proton
on electron-
~8.40 s 1H Thiazole-H o ]
deficient thiazole
ring.
Aromatic protons
on the hydroxy-
~7.0-7.2 m 3H Phenyl-H
methyl-phenyl
ring.
Aromatic proton
~6.50 S 1H Pyrimidine-H on the pyrimidine

ring.

Exchangeable
~4.80 t 1H -CH2-OH proton of the

primary alcohol.

Exchangeable
~4.60 s 1H Phenyl-OH proton of the
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Protons on
Piperazine-H iperazine rin
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Chemical Shift Lo . . .
Multiplicity Integration Assignment Rationale
(3, ppm)
Methylene
protons adjacent
~2.55 t 2H -N-CH2-CHz=0H _ _
to the piperazine
nitrogen.
Protons on
) ) piperazine ring
Piperazine-H )
~2.45 t 4H ] adjacent to the
(adjacent to CH2)
hydroxyethyl
group.
Methyl group on
~2.20 s 3H Phenyl-CHs yigroup

the phenyl ring.

| ~2.15 | s | 3H | Pyrimidine-CHs | Methyl group on the pyrimidine ring. |
Key Interpretive Points for tH NMR:

e Absence of Signal > 7.3 ppm for Phenyl Ring: The key difference from Dasatinib would be
the pattern of the 2-chloro-6-methylphenyl ring protons. In this metabolite, the aromatic
region for this ring would simplify, confirming the substitution of chlorine with a hydroxyl

group.

¢ Presence of Phenolic -OH: A broad singlet around ~4.6 ppm (highly dependent on
concentration and temperature) would be indicative of the new phenolic hydroxyl group.

Infrared (IR) and UV-Visible Spectroscopy

These techniques provide valuable information about the functional groups present and the
electronic structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.
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Expected Characteristic IR Absorption Bands (cm™2):

Wavenumber (cm~?) Vibration Type Functional Group

Phenolic and Alcoholic -

3400 - 3200 O-H Stretch (broad)

OH
~3300 N-H Stretch Amide N-H
~1630 C=0 Stretch Amide | band

| 1580 - 1500 | C=C and C=N Stretch | Aromatic Rings (Thiazole, Pyrimidine, Phenyl) |

The most significant feature would be a broad O-H stretching band, more pronounced than in
Dasatinib due to the presence of the additional phenolic hydroxyl group[12].

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the conjugated rt-electron system of the
molecule.

o Expected Amax: The core chromophore of 2'-Deschloro-2'-hydroxy Dasatinib is very
similar to the parent drug. Therefore, a maximum absorbance (Amax) is expected in the
range of 320-330 nm, consistent with the data reported for Dasatinib[12]. The substitution of
chlorine with a hydroxyl group (an auxochrome) may cause a slight bathochromic (red) or
hypsochromic (blue) shift, which can be confirmed experimentally.

Conclusion

The structural elucidation of 2'-Deschloro-2'-hydroxy Dasatinib requires a multi-faceted
spectroscopic approach. The workflow begins with LC-MS/MS to confirm the molecular weight
and obtain initial structural fragments. This is followed by comprehensive 1D and 2D NMR
analysis to definitively establish atomic connectivity and stereochemistry. Finally, IR and UV-Vis
spectroscopy serve to corroborate the presence of key functional groups and the overall
electronic structure. By integrating these techniques, researchers and drug development
professionals can achieve an unambiguous and scientifically rigorous characterization of this
critical metabolite, ensuring a complete understanding of the disposition of Dasatinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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